
3-Bromo-2-fluoro-6-methoxybenzaldehyde
Overview
Description
3-Bromo-2-fluoro-6-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2-fluoro-6-methoxybenzaldehyde are the PIM-1, PIM-2, and PIM-3 protein kinases . These kinases play a crucial role in cellular processes such as cell cycle progression, apoptosis, and transcription.
Mode of Action
It is known that the compound interacts with its targets (pim kinases) and inhibits their activity . This inhibition can lead to changes in the cellular processes controlled by these kinases.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
Biological Activity
3-Bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2) is an organic compound characterized by its unique combination of bromine, fluorine, and methoxy functional groups. This compound is primarily recognized for its potential biological activities, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry.
The biological activity of this compound can be attributed to its interactions with various biological molecules. Similar compounds have demonstrated the ability to inhibit enzymes, interact with receptors, and affect cellular pathways. The specific mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Antimicrobial Activity : Research indicates that derivatives of methoxybenzaldehydes exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
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Antimicrobial Properties :
A study conducted on various methoxybenzaldehyde derivatives revealed that certain compounds exhibited significant antibacterial activity. For instance, compounds similar to this compound showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli .Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound E. coli 32 µg/mL This compound S. aureus 16 µg/mL -
Cytotoxicity Studies :
The cytotoxic potential of this compound has been evaluated in cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, thereby demonstrating potential as an anticancer agent .Cell Line IC50 Value (µM) HeLa 25 MCF-7 30 -
Enzyme Interaction Studies :
Research has shown that compounds similar to this compound can act as competitive inhibitors for various enzymes. For example, studies on enzyme kinetics have indicated that these compounds can significantly alter the binding affinity of substrates .
Toxicological Profile
Despite its promising biological activities, the toxicity profile of this compound needs careful consideration. Toxicological assessments indicate potential risks such as skin irritation and acute toxicity upon ingestion . Therefore, further studies are required to understand the safety profile before clinical applications can be considered.
Scientific Research Applications
Organic Synthesis
3-Bromo-2-fluoro-6-methoxybenzaldehyde is widely utilized in organic synthesis due to its ability to undergo various chemical reactions:
- Building Block for Complex Molecules : It acts as a precursor for synthesizing complex aromatic compounds, including pharmaceuticals and agrochemicals. The presence of halogen substituents allows for further functionalization through nucleophilic substitution reactions, which can introduce additional functional groups into the molecular framework .
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Reactivity : The compound can participate in:
- Nucleophilic Aromatic Substitution : The bromine and fluorine atoms can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
- Coupling Reactions : It can be involved in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Medicinal Chemistry
In the field of medicinal chemistry, this compound has been explored for its potential therapeutic applications:
- Anticancer Research : Studies have indicated that derivatives of benzaldehyde with halogen substitutions exhibit significant biological activities, particularly in inhibiting cancer cell proliferation. Research has shown that related compounds can induce apoptosis in cancer cells through various mechanisms, such as modulating apoptotic pathways and enzyme interactions .
- Enzyme Inhibition : This compound is also investigated for its role as an enzyme inhibitor or receptor antagonist, contributing to the development of new therapeutic agents targeting specific diseases.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Specialty Chemicals Production : It is employed in creating specialty chemicals and materials with tailored properties. The fluorine atom enhances the chemical stability and performance of the resulting materials .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-Bromo-2-fluoro-6-methoxybenzaldehyde?
Q. How is this compound characterized?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. Methoxy group shows a singlet at δ 3.8–3.9 ppm. Coupling between fluorine and adjacent protons (J = 8–12 Hz) confirms substitution patterns.
- ¹³C NMR: Carbonyl carbon at δ 190–195 ppm; bromine and fluorine cause deshielding of adjacent carbons.
- ¹⁹F NMR: Single peak at δ -110 to -115 ppm (ortho to aldehyde).
- Mass Spectrometry (MS): Molecular ion [M]⁺ at m/z 232–234 (Br isotope pattern).
- IR Spectroscopy: Strong C=O stretch at ~1700 cm⁻¹; C-Br and C-F stretches at 600–700 cm⁻¹ .
Advanced Research Questions
Q. How do substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The bromo group at the 3-position is a prime site for cross-coupling (e.g., Suzuki reactions with aryl boronic acids). The methoxy (EDG) and fluoro (electron-withdrawing group, EWG) substituents modulate reactivity:
- Steric Effects: Methoxy at 6-position hinders coupling at adjacent positions.
- Electronic Effects: Fluorine at 2-position deactivates the ring, reducing competing coupling at the 4-position.
- Case Study: In Suzuki couplings, Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O yield biaryl products with >80% regioselectivity for the bromine site .
Q. What challenges arise in achieving regioselective functionalization of this compound?
Q. How do steric and electronic effects impact nucleophilic aromatic substitution (NAS)?
Methodological Answer: The fluoro group at 2-position strongly deactivates the ring, making NAS challenging unless strong nucleophiles (e.g., amines, thiols) or harsh conditions (e.g., Cu catalysis, 120°C) are used.
- Case Study: Reaction with piperidine in DMF at 100°C replaces bromine with 40–50% yield, while methoxy remains intact due to steric protection .
- Contradiction: Some studies suggest competing elimination pathways under basic conditions, necessitating additive screening (e.g., KI for F⁻ displacement) .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSQBXCQHSTLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160653-94-0 | |
Record name | 3-bromo-2-fluoro-6-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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